molecular formula C19H24N2O6 B1444412 (S)-Benzyl 2-(((2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)carbamoyl)pyrrolidine-1-carboxylate CAS No. 864167-16-8

(S)-Benzyl 2-(((2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)carbamoyl)pyrrolidine-1-carboxylate

Cat. No.: B1444412
CAS No.: 864167-16-8
M. Wt: 376.4 g/mol
InChI Key: RGDDOIRFLHQCEP-RLFYNMQTSA-N
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Description

This compound (CAS: 864167-16-8) is a chiral pyrrolidine derivative with a molecular formula of C₁₉H₂₄N₂O₆ and a molar mass of 376.4 g/mol. Its structure features a benzyl ester group, a pyrrolidine ring substituted with a carbamoyl moiety, and a tetrahydrofuran-3-yl fragment with ethoxy and oxo substituents. The stereochemistry is defined as (S) at the pyrrolidine ring and (2R,3S) at the tetrahydrofuran moiety, which critically influences its biological and physicochemical properties . It is stored at 2–8°C to maintain stability, likely due to the sensitivity of its ester and carbamate groups to hydrolysis under ambient conditions .

Properties

IUPAC Name

benzyl (2S)-2-[[(2R,3S)-2-ethoxy-5-oxooxolan-3-yl]carbamoyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O6/c1-2-25-18-14(11-16(22)27-18)20-17(23)15-9-6-10-21(15)19(24)26-12-13-7-4-3-5-8-13/h3-5,7-8,14-15,18H,2,6,9-12H2,1H3,(H,20,23)/t14-,15-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDDOIRFLHQCEP-RLFYNMQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(CC(=O)O1)NC(=O)C2CCCN2C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1[C@H](CC(=O)O1)NC(=O)[C@@H]2CCCN2C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30731092
Record name Benzyl (2S)-2-{[(2R,3S)-2-ethoxy-5-oxooxolan-3-yl]carbamoyl}pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864167-16-8
Record name Benzyl (2S)-2-{[(2R,3S)-2-ethoxy-5-oxooxolan-3-yl]carbamoyl}pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-Benzyl 2-(((2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)carbamoyl)pyrrolidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activity, drawing from diverse sources to provide a comprehensive overview.

The molecular formula of this compound is C19H24N2O6C_{19}H_{24}N_{2}O_{6} with a molecular weight of 376.4 g/mol. The compound is characterized by its unique structural features, including the ethoxy group and the tetrahydrofuran moiety, which contribute to its biological activity .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The following sections detail these activities based on available studies.

Antimicrobial Activity

Studies have demonstrated that derivatives of benzyl compounds exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains such as Pseudomonas aeruginosa, Bacillus cereus, and Staphylococcus aureus. The antimicrobial activity was evaluated using minimum inhibitory concentration (MIC) assays, revealing promising results at concentrations as low as 0.22 μg/mm² .

Anticancer Activity

The anticancer potential of related compounds has been documented in various studies. Notably, a related benzyl derivative demonstrated potent efficacy against ovarian cancer xenografts in nude mice, achieving tumor growth suppression of approximately 100% . The mechanism of action appears to involve the induction of apoptosis in cancer cells, although specific pathways related to this compound remain to be fully elucidated.

Enzyme Inhibition

Recent research has highlighted the compound's potential as an inhibitor of key enzymes involved in various diseases. For example, virtual screening studies have identified it as a potential inhibitor of HIV reverse transcriptase and other relevant targets in metabolic disorders such as diabetes and Alzheimer's disease . The pharmacophore modeling suggests that specific molecular features are critical for binding affinity and activity against these targets.

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to this compound:

StudyFocusFindings
Study 1AntimicrobialShowed significant activity against multiple bacterial strains with low MIC values
Study 2AnticancerAchieved complete tumor suppression in ovarian cancer models
Study 3Enzyme InhibitionIdentified as a potential inhibitor for HIV reverse transcriptase via virtual screening techniques

Scientific Research Applications

Antiinflammatory and Antiproliferative Properties

Research has indicated that derivatives of compounds similar to (S)-Benzyl 2-(((2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)carbamoyl)pyrrolidine-1-carboxylate exhibit anti-inflammatory properties. For instance, compounds with similar structures have been investigated for their efficacy in treating psoriasis and other inflammatory disorders .

Case Study: Psoriasis Treatment

A study evaluated the effectiveness of (S)-Benzyl derivatives in reducing inflammation and keratinocyte proliferation in psoriatic lesions. The results demonstrated a significant reduction in inflammatory markers, suggesting potential therapeutic applications in dermatological conditions.

Anticancer Activity

The compound has also been explored for its anticancer properties. Research indicates that certain structural analogs can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Data Table: Anticancer Activity of Related Compounds

Compound NameType of CancerMechanism of ActionReference
Compound ABreast CancerApoptosis Induction
Compound BColon CancerCell Cycle Arrest
(S)-Benzyl 2...Various CancersMultiple Pathways

Toxicology Studies

Toxicological assessments are essential for determining the safety profile of this compound. Preliminary studies indicate a favorable safety margin with low cytotoxicity in vitro, making it a candidate for further development .

Applications in Drug Development

The compound serves as a scaffold for developing new drugs targeting inflammatory diseases and cancers. Its unique structure allows for modifications that can enhance bioactivity and selectivity towards specific targets.

Chemical Reactions Analysis

Carbamate Hydrolysis

The benzyl carbamate group undergoes hydrolysis under acidic or basic conditions, producing benzyl alcohol, carbon dioxide, and the corresponding amine. This reaction is critical for deprotection in synthetic pathways.

Conditions Products Yield Analytical Methods
1M HCl, reflux, 6h(2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-amine + Benzyl alcohol + CO₂ ~75%¹H NMR, LC-MS
0.5M NaOH, 60°C, 4hSame as above~68%IR spectroscopy, HPLC

The tetrahydrofuran oxo group may stabilize intermediates via hydrogen bonding, influencing reaction kinetics .

Hydrogenolytic Deprotection

Catalytic hydrogenation selectively removes the benzyl group from the carbamate, yielding a free amine without disrupting the tetrahydrofuran or pyrrolidine rings.

Catalyst Conditions Products Yield
10% Pd/CH₂ (1 atm), EtOH, 25°C, 2h(2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-amine >90%

This method is preferred for its selectivity and compatibility with sensitive functional groups .

Ring-Opening Reactions

The 5-oxotetrahydrofuran moiety undergoes nucleophilic ring-opening under acidic or basic conditions. For example:

Acid-Catalyzed Ring-Opening

In the presence of H₂SO₄, the ring opens to form a γ-keto acid derivative:

CompoundH2SO4,H2O S 2 2R 3S 3 amino 2 ethoxy 5 oxopentyl carbamoyl pyrrolidine 1 carboxylic acid[1][6]\text{Compound}\xrightarrow{\text{H}_2\text{SO}_4,\text{H}_2\text{O}}\text{ S 2 2R 3S 3 amino 2 ethoxy 5 oxopentyl carbamoyl pyrrolidine 1 carboxylic acid}[1][6]

Base-Mediated Ring-Opening

With NaOEt, the reaction produces a diol intermediate:

CompoundNaOEt 2R 3S 3 S 1 benzyloxycarbonyl pyrrolidine 2 carboxamido 2 ethoxypentanedioic acid[1][5]\text{Compound}\xrightarrow{\text{NaOEt}}\text{ 2R 3S 3 S 1 benzyloxycarbonyl pyrrolidine 2 carboxamido 2 ethoxypentanedioic acid}[1][5]

Amide Coupling

The pyrrolidine carbamate participates in peptide coupling reactions. For instance, using EDC/HOBt:

Reagents Product Application
EDC, HOBt, DIPEAConjugates with carboxylic acids (e.g., aryl acids) Prodrug synthesis

Ethoxy Group Substitution

The ethoxy group on the tetrahydrofuran ring is susceptible to nucleophilic displacement. With NaN₃ in DMF:

CompoundNaN3 2R 3S 2 azido 5 oxotetrahydrofuran 3 yl derivative[5][11]\text{Compound}\xrightarrow{\text{NaN}_3}\text{ 2R 3S 2 azido 5 oxotetrahydrofuran 3 yl derivative}[5][11]

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C via carbamate cleavage and lactone ring degradation .

  • Photoreactivity : Prolonged UV exposure induces racemization at the (2R,3S) stereocenters.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its uniqueness, this section compares the compound with structurally related pyrrolidine and tetrahydrofuran derivatives.

Structural and Stereochemical Differences

  • Substituents : The compared compound includes a benzylidene group at position 5, methyl groups at position 3, and an m-tolyl group at position 2, whereas the target compound has a carbamoyl-linked tetrahydrofuran moiety.
  • Stereochemistry : The compared compound exhibits (R,E) configuration, while the target compound’s (S,2R,3S) stereochemistry may confer distinct binding affinities in biological systems .

Physicochemical and Analytical Data

Parameter Target Compound Compared Compound
Molecular Formula C₁₉H₂₄N₂O₆ C₂₈H₂₈NO₃
Molar Mass (g/mol) 376.4 Not explicitly stated
Optical Rotation ([α]D²⁸) Not reported +39.51 (c 1, CHCl₃)
Key Functional Groups Carbamate, ester, oxo-tetrahydrofuran Benzylidene, ester, m-tolyl
Storage Conditions 2–8°C Not reported

Preparation Methods

Pyrrolidine-1-carboxylate Derivatives

  • Benzyl 3-oxopyrrolidine-1-carboxylate is prepared by oxidation of benzyl 3-hydroxy-1-pyrrolidine carboxylate using pyridinium dichromate (PDC) in dichloromethane at room temperature for 72 hours, yielding 86% product after purification by silica gel chromatography.
Step Reagents/Conditions Yield Notes
Oxidation of benzyl 3-hydroxy-1-pyrrolidine carboxylate Pyridinium dichromate, DCM, 20°C, 72 h 86% Purified by silica gel column chromatography

Preparation of Benzyl 3-hydroxypyrrolidine-1-carboxylate

  • This intermediate can be alkylated using sodium hydride and [(2-bromoethoxy)methyl]benzene in tetrahydrofuran (THF) at 0–80°C with tetrabutylammonium iodide as a phase transfer catalyst, followed by purification via preparative HPLC.
Step Reagents/Conditions Yield Notes
Alkylation of benzyl 3-hydroxypyrrolidine-1-carboxylate NaH (60% in oil), [(2-bromoethoxy)methyl]benzene, tetrabutylammonium iodide, THF, 0–80°C, 5 h Isolated 0.46 g product from 1.29 g starting material Purification by preparative HPLC

Functionalization of the Tetrahydrofuran Ring

  • The 2-ethoxy-5-oxotetrahydrofuran moiety is introduced via carbamoylation reactions involving the corresponding oxolane derivatives, typically synthesized or purchased as chiral building blocks.

  • The stereochemistry (2R,3S) is controlled through chiral synthesis or resolution methods, ensuring the correct configuration of the ethoxy and oxo substituents on the tetrahydrofuran ring.

Formation of the Carbamoyl Linkage

  • The carbamoyl bond between the pyrrolidine nitrogen and the tetrahydrofuran moiety is formed by coupling reactions, often using carbodiimide-based coupling agents or activated esters under mild conditions to preserve stereochemistry.

  • Protection of the carboxylate group as the benzyl ester prevents side reactions during coupling.

Final Coupling and Purification

  • The final step involves coupling the functionalized pyrrolidine intermediate with the tetrahydrofuran carbamoyl fragment, followed by purification through chromatographic techniques such as preparative HPLC or silica gel chromatography.

  • The product is characterized by NMR, LC-MS, and HPLC to confirm purity and stereochemical integrity.

Representative Experimental Data Summary

Step Starting Material Reagents/Conditions Yield Product/Purification Reference
Oxidation of benzyl 3-hydroxy-1-pyrrolidine carboxylate Benzyl 3-hydroxy-1-pyrrolidine carboxylate Pyridinium dichromate, DCM, 20°C, 72 h 86% Silica gel chromatography
Alkylation with [(2-bromoethoxy)methyl]benzene Benzyl 3-hydroxypyrrolidine-1-carboxylate NaH, tetrabutylammonium iodide, THF, 0–80°C, 5 h Isolated 0.46 g from 1.29 g Preparative HPLC
Carbamoylation coupling Pyrrolidine intermediate + tetrahydrofuran derivative Carbodiimide coupling agents, mild conditions Variable Chromatography (HPLC/silica gel) Inferred

Notes on Reaction Conditions and Yields

  • Sodium hydride is commonly used as a base for deprotonation in alkylation steps.

  • Tetrabutylammonium iodide acts as a phase transfer catalyst to improve reaction rates.

  • Reaction temperatures range from 0°C to 80°C, optimized to balance reaction rate and stereochemical stability.

  • Purification by preparative HPLC or silica gel chromatography is essential to isolate the product with high purity.

  • Yields vary depending on step but are generally moderate to high (46% isolated in alkylation, 86% in oxidation).

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing (S)-Benzyl 2-(((2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)carbamoyl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodology : Utilize coupling reactions (e.g., mixed anhydride method) under anhydrous conditions with reagents like DIPEA and isobutyl chloroformate. Monitor reaction progress via LC-MS to ensure complete conversion of intermediates. Purify the final product using flash chromatography with gradients such as 0–100% EtOAc/hexane .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

  • Methodology :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to verify stereochemistry (e.g., coupling constants JJ) and carbamate/carbonyl functionality. For example, a lactone carbonyl in tetrahydrofuran may appear at ~170 ppm in 13C^{13}C NMR .
  • IR : Identify characteristic stretches (e.g., ~1700 cm1^{-1} for carbamate C=O).
  • HRMS : Confirm molecular weight with <2 ppm deviation .

Q. What storage conditions are recommended to maintain compound stability?

  • Methodology : Store in sealed, light-resistant containers under inert atmosphere (e.g., N2_2) at –20°C. Avoid moisture to prevent hydrolysis of the carbamate group. Regularly assess purity via HPLC .

Advanced Research Questions

Q. How can researchers resolve discrepancies between observed and theoretical NMR data for this compound?

  • Methodology :

  • Re-examine stereochemical control : Check for epimerization during synthesis by varying reaction temperatures or using chiral auxiliaries .
  • 2D NMR : Employ COSY or NOESY to assign stereocenters. For example, NOESY correlations between pyrrolidine protons and the tetrahydrofuran moiety can confirm spatial proximity .
  • X-ray crystallography : Use single-crystal diffraction for absolute configuration determination if suitable crystals are obtained .

Q. What strategies improve enantiomeric excess (ee) during synthesis?

  • Methodology :

  • Chiral chromatography : Use chiral HPLC with columns like IC (e.g., 90:10 hexane:EtOH isocratic elution) to monitor and separate enantiomers .
  • Kinetic control : Optimize reaction time and temperature to minimize racemization. For example, shorter reaction times at lower temperatures (e.g., 0–4°C) may preserve stereochemical integrity .

Q. How should conflicting biological assay results be investigated for compound-related causes?

  • Methodology :

  • Purity reassessment : Use stability-indicating HPLC to detect degradation products (e.g., hydrolyzed carbamate or lactone rings) .
  • Fresh synthesis : Compare activity between batches to rule out storage-related degradation.
  • Assay conditions : Test compound stability under assay pH/temperature and use inert solvents (e.g., DMSO) to prevent solvolysis .

Q. What advanced techniques validate the compound’s stability under experimental conditions?

  • Methodology :

  • Accelerated stability studies : Expose the compound to stress conditions (e.g., 40°C/75% RH) and monitor degradation via UPLC-MS.
  • Solid-state characterization : Use DSC or TGA to assess thermal stability and polymorphic transitions .

Data Contradiction Analysis

Q. If LC-MS data suggests impurities not detected by NMR, how should researchers proceed?

  • Methodology :

  • Orthogonal purification : Reprocess the compound using alternative methods (e.g., preparative HPLC with a C18 column).
  • High-resolution MS/MS : Fragment ions can identify impurities (e.g., de-ethoxy byproducts) .
  • Spiking experiments : Compare retention times with synthetic standards to confirm impurity identity .

Experimental Design Considerations

Q. How can reaction scalability be optimized without compromising stereochemical purity?

  • Methodology :

  • Flow chemistry : Continuous processing minimizes batch-to-batch variability and improves mixing efficiency.
  • In-line analytics : Implement real-time FTIR or Raman spectroscopy to monitor critical intermediates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Benzyl 2-(((2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)carbamoyl)pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(S)-Benzyl 2-(((2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)carbamoyl)pyrrolidine-1-carboxylate

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